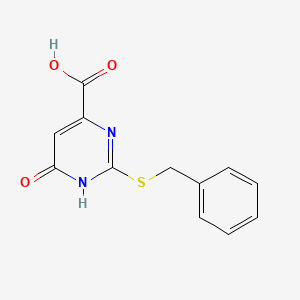![molecular formula C11H9NO3 B14728581 2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one CAS No. 6709-76-8](/img/structure/B14728581.png)
2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one is a heterocyclic compound characterized by a spiro linkage between a dioxolane ring and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one typically involves multicomponent reactions. One efficient method includes the condensation of aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in a water/ethanol mixture at 50°C . This method yields the desired spiro compound with high efficiency and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for scaling up the production process.
化学反応の分析
Types of Reactions: 2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process, which is a potential mechanism for its anticancer activity. Additionally, it may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties .
類似化合物との比較
- Spiro[1,3-oxazino[5,6-c]quinoline-2,3’-isoxazol]-5(6H)-one
- Spiro[1,3-dioxolane-2,2’-tricyclo[3.3.1.13,7]decane]
- Spiro[1,3-dioxolane-2,1’-pentane]
Uniqueness: 2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one stands out due to its specific spiro linkage and the presence of both dioxolane and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
6709-76-8 |
|---|---|
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC名 |
spiro[1,3-dioxolane-2,3'-quinoline]-2'-one |
InChI |
InChI=1S/C11H9NO3/c13-10-11(14-5-6-15-11)7-8-3-1-2-4-9(8)12-10/h1-4,7H,5-6H2 |
InChIキー |
ZZCFMTTWVDCPRV-UHFFFAOYSA-N |
正規SMILES |
C1COC2(O1)C=C3C=CC=CC3=NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


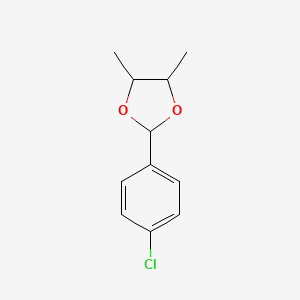
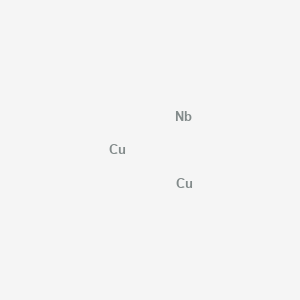
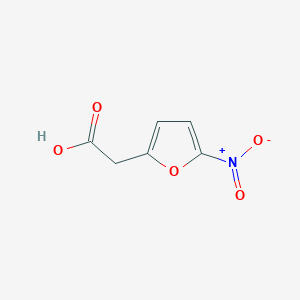
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

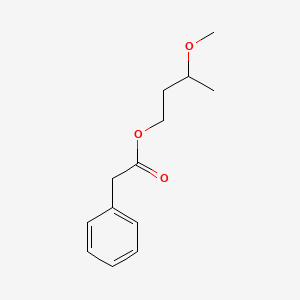
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
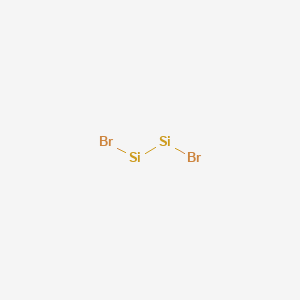
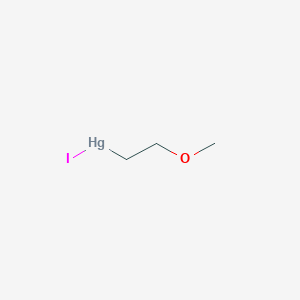
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)


